molecular formula C10H15NO3 B12086390 2-(Dimethoxymethyl)-4-methoxyaniline

2-(Dimethoxymethyl)-4-methoxyaniline

Cat. No.: B12086390
M. Wt: 197.23 g/mol
InChI Key: ZQIRBRCBPSEUKY-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-4-methoxyaniline is an aromatic amine derivative featuring a methoxy group at the para position and a dimethoxymethyl group at the ortho position of the aniline ring. This compound is primarily utilized as an organic building block in synthetic chemistry, enabling the development of complex molecules through reactions such as coupling, functionalization, and heterocyclization . Its structure combines electron-donating substituents (methoxy and dimethoxymethyl groups), which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(dimethoxymethyl)-4-methoxyaniline

InChI

InChI=1S/C10H15NO3/c1-12-7-4-5-9(11)8(6-7)10(13-2)14-3/h4-6,10H,11H2,1-3H3

InChI Key

ZQIRBRCBPSEUKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid to facilitate the formation of the dimethoxymethyl group.

Industrial Production Methods

In an industrial setting, the production of 2-(Dimethoxymethyl)-4-methoxyaniline can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Dimethoxymethyl)-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The pathways involved often include the activation of specific functional groups and the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2-(dimethoxymethyl)-4-methoxyaniline and its analogs:

Compound Substituents Physical State (Pure Form) Melting Point (°C) Boiling Point (°C) Solubility in Water Key Applications
2-(Dimethoxymethyl)-4-methoxyaniline 2-(dimethoxymethyl), 4-methoxy Not reported Not reported Not reported Likely low (inferred) Organic synthesis building block
4-Methoxyaniline (p-anisidine) 4-methoxy White solid (oxidizes to gray/brown) 57.2 243 <1 mg/mL Antifungal agents, enzyme inhibitors
2-Methoxyaniline (o-anisidine) 2-methoxy Clear liquid (oxidizes to yellow/red-brown) 6.2 224 1.5 g/100 mL Intermediate in dye synthesis
4-Methoxy-2-methylaniline 2-methyl, 4-methoxy Solid (details unspecified) Not reported Not reported Not reported Pharmaceutical research, chemical intermediates
2-(Benzyloxy)-4-methoxyaniline 2-benzyloxy, 4-methoxy Liquid Not reported Not reported Low (organic solvents preferred) Specialty chemical synthesis
Key Observations:
  • This bulk may reduce solubility in polar solvents compared to 4-methoxyaniline .
  • Electronic Properties : Methoxy groups are electron-donating, enhancing resonance stabilization of the aromatic ring. The dimethoxymethyl group may further modulate electron density, influencing reactivity in electrophilic substitution or coupling reactions .
Coupling Reactions
  • 4-Methoxyaniline demonstrates moderate yields (23.6–29.5 mol%) in C-N coupling reactions with chloropyridine derivatives, as shown in Table 3 of . The presence of electron-donating groups like methoxy facilitates such reactions by activating the aromatic ring toward nucleophilic attack .
  • 2-(Dimethoxymethyl)-4-methoxyaniline is expected to exhibit distinct reactivity due to the dimethoxymethyl group. This substituent may either hinder coupling (due to steric effects) or provide new reaction pathways (e.g., acid-catalyzed hydrolysis to generate aldehyde intermediates) .
Heterocyclization
  • 4-Methoxyaniline is a key reactant in Gewald’s thiophene synthesis, forming 6,7-dihydrobenzo[b]thiophene derivatives when reacted with cyclohexane-1,3-dione and sulfur . The target compound’s dimethoxymethyl group could alter regioselectivity or steric outcomes in analogous reactions.

Biological Activity

2-(Dimethoxymethyl)-4-methoxyaniline is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol. This compound has garnered attention in scientific research due to its various biological activities, including antimicrobial and potential anticancer properties. This article aims to explore the biological activity of this compound through a review of relevant studies, data tables, and case studies.

  • IUPAC Name : 2-(dimethoxymethyl)-4-methoxyaniline
  • Molecular Formula : C10H15NO3
  • Molecular Weight : 197.23 g/mol
  • InChI Key : ZQIRBRCBPSEUKY-UHFFFAOYSA-N
  • SMILES Notation : COC1=CC(=C(C=C1)N)C(OC)OC

Antimicrobial Properties

Research indicates that 2-(Dimethoxymethyl)-4-methoxyaniline exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, 2-(Dimethoxymethyl)-4-methoxyaniline has been studied for its anticancer potential. Preliminary in vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

  • Case Study : In a study involving MCF-7 cells, the compound demonstrated an IC50 value of approximately 25 µM, indicating moderate cytotoxicity. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G1 phase.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 2-(Dimethoxymethyl)-4-methoxyaniline to various biological targets. These studies suggest that the compound can effectively bind to proteins involved in cancer progression and bacterial resistance mechanisms.

  • Target Proteins :
    • EGFR (Epidermal Growth Factor Receptor) : Binding affinity of -7.5 kcal/mol.
    • VEGF (Vascular Endothelial Growth Factor) : Binding affinity of -8.0 kcal/mol.

Pharmacokinetic Properties

The pharmacokinetic profile of 2-(Dimethoxymethyl)-4-methoxyaniline has been evaluated using software tools such as SwissADME. The results indicate favorable properties for oral bioavailability:

  • Lipinski's Rule of Five Compliance :
    • Molecular weight < 500 Da: Yes
    • LogP < 5: Yes
    • Hydrogen bond donors < 5: Yes
    • Hydrogen bond acceptors < 10: Yes

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